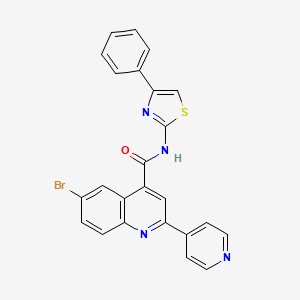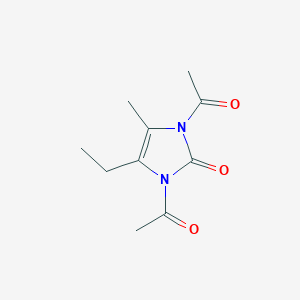
2-(2,5-dimethylphenyl)-N-(2-methoxy-5-nitrophenyl)-4-quinolinecarboxamide
Overview
Description
2-(2,5-dimethylphenyl)-N-(2-methoxy-5-nitrophenyl)-4-quinolinecarboxamide is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as DMNQ, and it belongs to the family of quinolinecarboxamides. DMNQ has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying cellular processes.
Mechanism of Action
DMNQ generates ROS by undergoing a one-electron reduction to form a semiquinone radical. This semiquinone radical can then react with oxygen to form superoxide anion (O2.-), which can further react to form other ROS such as hydrogen peroxide (H2O2) and hydroxyl radical (OH.). The generation of ROS by DMNQ can lead to oxidative damage to cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects:
DMNQ has been shown to have a variety of biochemical and physiological effects. It can induce oxidative stress, which can lead to cell death by apoptosis or necrosis. DMNQ can also affect mitochondrial function, leading to changes in energy metabolism and cellular respiration. In addition, DMNQ can activate the Nrf2-Keap1 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Advantages and Limitations for Lab Experiments
One advantage of using DMNQ in lab experiments is its ability to generate ROS in cells, which can be used to induce oxidative stress and study its effects on cellular processes. DMNQ is also relatively stable and easy to handle in the lab. However, one limitation of using DMNQ is its potential toxicity to cells, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on DMNQ. One area of interest is the development of novel derivatives of DMNQ that have improved stability and lower toxicity. Another area of interest is the use of DMNQ in the study of age-related diseases such as Alzheimer's disease and Parkinson's disease, which are characterized by oxidative stress and mitochondrial dysfunction. Finally, DMNQ may also have potential applications in cancer research, as oxidative stress has been implicated in the development and progression of cancer.
Scientific Research Applications
DMNQ has been used in scientific research to investigate a variety of cellular processes. One of the main applications of DMNQ is in the study of oxidative stress. DMNQ can generate reactive oxygen species (ROS) in cells, which can be used to induce oxidative stress and study its effects on cellular processes. DMNQ has also been used to study the effects of oxidative stress on mitochondrial function, apoptosis, and autophagy.
properties
IUPAC Name |
2-(2,5-dimethylphenyl)-N-(2-methoxy-5-nitrophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-15-8-9-16(2)19(12-15)22-14-20(18-6-4-5-7-21(18)26-22)25(29)27-23-13-17(28(30)31)10-11-24(23)32-3/h4-14H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLXJPBOGBLSCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-methyl-2-(4-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3503949.png)




![6-bromo-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3503975.png)
![2-(4-ethylphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3-methylquinoline](/img/structure/B3503980.png)
![4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B3503985.png)

![2-(2-chlorophenyl)-N-{4-[(ethylamino)sulfonyl]phenyl}-8-methyl-4-quinolinecarboxamide](/img/structure/B3504008.png)
![7-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504024.png)
![2-(4-propylphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3504028.png)